molecular formula C6H11ClO5 B12324621 6-(Chloromethyl)oxane-2,3,4,5-tetrol

6-(Chloromethyl)oxane-2,3,4,5-tetrol

Cat. No.: B12324621
M. Wt: 198.60 g/mol
InChI Key: QMWDIHPSUCUMFU-UHFFFAOYSA-N
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Description

6-(Chloromethyl)oxane-2,3,4,5-tetrol is a chemical compound with the molecular formula C6H11ClO5 It is a derivative of oxane, a six-membered ring containing one oxygen atom and five carbon atoms This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the sixth carbon atom and hydroxyl groups (-OH) attached to the second, third, fourth, and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)oxane-2,3,4,5-tetrol typically involves the chlorination of a precursor molecule, such as a hexose sugar. One common method is the reaction of a hexose sugar with thionyl chloride (SOCl2) in the presence of a base, such as pyridine, to introduce the chloromethyl group. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding hydroxymethyl or aminomethyl derivatives.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form dechlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, controlled temperature.

    Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions, inert atmosphere.

Major Products Formed

    Substitution: Hydroxymethyl derivatives, aminomethyl derivatives.

    Oxidation: Aldehydes, ketones.

    Reduction: Dechlorinated derivatives.

Scientific Research Applications

6-(Chloromethyl)oxane-2,3,4,5-tetrol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)oxane-2,3,4,5-tetrol involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    6-(Aminomethyl)oxane-2,3,4,5-tetrol: Contains an aminomethyl group instead of a chloromethyl group, leading to different reactivity and biological properties.

    6-(Methoxymethyl)oxane-2,3,4,5-tetrol: Contains a methoxymethyl group, which affects its solubility and reactivity.

Uniqueness

6-(Chloromethyl)oxane-2,3,4,5-tetrol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it a valuable compound for applications requiring specific chemical transformations or interactions with biological targets.

Properties

IUPAC Name

6-(chloromethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWDIHPSUCUMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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